Home > Products > Screening Compounds P128554 > 1-(Difluoromethyl)-1H-benzo[d]imidazole
1-(Difluoromethyl)-1H-benzo[d]imidazole - 84941-15-1

1-(Difluoromethyl)-1H-benzo[d]imidazole

Catalog Number: EVT-3194843
CAS Number: 84941-15-1
Molecular Formula: C8H6F2N2
Molecular Weight: 168.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

Compound Description: This class of compounds, particularly 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq), exhibited significant antimicrobial and antibiofilm activities. [] These compounds demonstrated potent action against various bacterial and fungal strains, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. []

1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole

Compound Description: This compound was synthesized in a three-step process from a camphor-derived diamine. [] The structure of this compound was confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, 2D NMR, IR spectroscopy, and high-resolution mass spectrometry. []

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

Compound Description: This benzimidazole derivative was isolated as a byproduct during the synthesis of N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, a compound exhibiting antitubercular activity. [] The crystal and molecular structures of this compound were determined. []

2‐(2‐Methylbenzyl)‐4(7)‐phenyl‐1H‐benzo[d]imidazole (MPB)

Compound Description: MPB shows promising tyrosinase inhibitory effects and antioxidant activity. [] Its electrochemical oxidation behavior was studied using cyclic voltammetry (CV), differential pulse stripping voltammetry (DPSV), and square wave voltammetry (SWV). []

Overview

1-(Difluoromethyl)-1H-benzo[d]imidazole is a compound that combines a difluoromethyl group with a benzo[d]imidazole structure. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications.

Source

The compound can be synthesized from various precursors, including benzimidazole derivatives and difluoromethylating agents. Recent advancements in synthetic methodologies have improved the efficiency and selectivity of these reactions, making the production of 1-(difluoromethyl)-1H-benzo[d]imidazole more accessible.

Classification

1-(Difluoromethyl)-1H-benzo[d]imidazole belongs to the class of heterocyclic compounds, specifically imidazoles. These compounds are characterized by their five-membered ring structure containing nitrogen atoms, which contribute to their reactivity and biological activity.

Synthesis Analysis

Methods

Several synthetic methods have been developed for producing 1-(difluoromethyl)-1H-benzo[d]imidazole. One notable method involves the reaction of ethyl bromide difluoride with benzimidazole derivatives under mild conditions. The reaction typically requires an alkali such as potassium hydroxide, dissolved in a suitable solvent (e.g., dimethylformamide or dioxane), and is conducted at temperatures ranging from 50°C to 60°C. This method is advantageous due to its environmental safety and simplicity in post-processing .

Technical Details

The general reaction scheme for synthesizing 1-(difluoromethyl)-1H-benzo[d]imidazole can be summarized as follows:

  1. Reactants: Ethyl bromide difluoride, benzimidazole derivative, alkali.
  2. Conditions: Heating and stirring in a solvent (e.g., dimethylformamide) at controlled temperatures.
  3. Yield: The yields reported for this synthesis can reach up to 91%, depending on the specific conditions employed .
Molecular Structure Analysis

Structure

The molecular structure of 1-(difluoromethyl)-1H-benzo[d]imidazole consists of a benzo[d]imidazole core with a difluoromethyl substituent at the nitrogen atom position. The structural formula can be represented as follows:

C9H7F2N3\text{C}_9\text{H}_7\text{F}_2\text{N}_3

Data

  • Molecular Weight: Approximately 201.17 g/mol.
  • Chemical Formula: C₉H₇F₂N₃.
  • Structural Features: The presence of difluoromethyl contributes to its unique electronic properties, affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis

Reactions

1-(Difluoromethyl)-1H-benzo[d]imidazole can undergo various chemical transformations due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Radical Reactions: The compound may also engage in radical reactions, particularly under oxidative conditions, leading to diverse products .

Technical Details

The reactivity of 1-(difluoromethyl)-1H-benzo[d]imidazole is influenced by the electron-withdrawing nature of the difluoromethyl group, which can stabilize intermediates formed during chemical transformations.

Mechanism of Action

Process

The mechanism by which 1-(difluoromethyl)-1H-benzo[d]imidazole exerts its effects is primarily through interactions with biological targets. The difluoromethyl group enhances lipophilicity and may facilitate membrane permeability.

Data

Studies suggest that compounds containing difluoromethyl groups can modulate enzyme activity or receptor binding due to their unique electronic properties, potentially leading to enhanced pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of imidazoles and difluoromethylated compounds, including electrophilic attack and nucleophilic substitution.
Applications

Scientific Uses

1-(Difluoromethyl)-1H-benzo[d]imidazole has potential applications in several areas:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
  • Material Science: Utilized in the development of advanced materials due to its unique electronic properties and stability.
  • Agricultural Chemistry: Potential use in agrochemicals for pest control or plant growth regulation.
Introduction: Significance and Research Context of 1-(Difluoromethyl)-1H-benzo[d]imidazole

Structural Motif Prevalence: Benzimidazole Core in Bioactive Molecules

The benzo[d]imidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a fusion of benzene and imidazole rings. Its prevalence in bioactive molecules stems from its ability to mimic purine bases, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic effects [6] [8]. This structural motif serves as the foundation for numerous therapeutic agents across multiple disease domains:

  • Antimicrobial Agents: Derivatives like fuberidazole and benomyl function as broad-spectrum fungicides by disrupting microtubule assembly [3] [8].
  • Oncology Therapeutics: Bendamustine incorporates a benzimidazole nucleus linked to a nitrogen mustard group, exerting alkylating activity for chronic lymphocytic leukemia treatment [4] [6].
  • Gastrointestinal Drugs: Omeprazole (a proton pump inhibitor) utilizes benzimidazole as the core for its acid-suppressing mechanism via covalent inhibition of H⁺/K⁺ ATPase [6].
  • Antiparasitics: Albendazole and related anthelmintics leverage the benzimidazole scaffold to selectively bind β-tubulin in helminths [6] [8].

Table 1: Clinically Approved Drugs Featuring the Benzimidazole Core

Drug NameTherapeutic CategoryBiological Target
BendamustineAntineoplastic (Leukemia)DNA Alkylating Agent
OmeprazoleAntiulcerativeH⁺/K⁺ ATPase Inhibitor
AlbendazoleAnthelminticβ-Tubulin Inhibitor
FuberidazoleFungicideMicrotubule Assembly Disruptor

The benzo[d]imidazole system’s synthetic versatility allows for extensive functionalization at N1, C2, C5, and C6 positions, facilitating fine-tuning of pharmacological properties. Introduction of fluorinated substituents, particularly at the N1 position, represents a strategic advancement aimed at enhancing metabolic stability and target affinity [3] [6] [8].

Rationale for Difluoromethyl Substituent: Electronic and Metabolic Implications

The difluoromethyl (-CF₂H) group serves as a multifaceted bioisostere due to its unique physicochemical properties, distinct from trifluoromethyl (-CF₃) or methyl (-CH₃) groups. Key attributes driving its incorporation into bioactive scaffolds include:

  • Hydrogen-Bond Donor Capability: The polarized C-H bond (pKa ~26–28) enables -CF₂H to function as a hydrogen-bond donor, a property absent in -CF₃. Abraham’s hydrogen-bond acidity parameter [A] quantifies this behavior (ArCF₂H: [A] ≈ 0.05–0.10), approaching the donor strength of phenolic OH groups [5]. This allows mimicry of hydroxyl or thiol interactions in biological systems.
  • Lipophilicity Modulation: Difluoromethylation typically increases logP relative to non-fluorinated analogs (e.g., toluene logP = 2.7 vs. benzyl difluoromethyl ether logP = 2.9), enhancing membrane permeability without excessive hydrophobicity [5] [7].
  • Metabolic Stability: Replacement of metabolically labile methyl groups with -CF₂H impedes oxidative dealkylation pathways catalyzed by cytochrome P450 enzymes. The C-F bond strength (~485 kJ/mol) and kinetic barriers to defluorination confer enhanced metabolic resilience [5].
  • Steric and Electronic Effects: -CF₂H exhibits intermediate steric volume between -CH₃ and -CF₃. The electron-withdrawing nature (σₘ = 0.33) modulates pKa and electron density of attached rings, influencing binding affinity [5] [7].

Table 2: Physicochemical Comparison of Common Substituents on Benzimidazole

SubstituentH-Bond Acidity [A]Lipophilicity (logP contribution)Electron Withdrawing (σₘ)Steric Volume (ų)
-CH₃~0.01+0.50-0.0722.4
-CF₂H0.05–0.10+0.80–1.000.3330.2
-CF₃~0.00+1.100.4338.4
-OH0.30–0.60-0.300.1214.3

For 1-(difluoromethyl)-1H-benzo[d]imidazole specifically, N1-functionalization disrupts potential intermolecular hydrogen bonding at the imidazole nitrogen while introducing the metabolically robust -CF₂H group. This modification enhances blood-brain barrier penetrance potential compared to N-H analogs, as validated by BOILED-Egg predictive models for related analogs [8].

Historical Emergence and Key Research Milestones

The synthesis of difluoromethylated heterocycles evolved alongside the development of practical difluorocarbene (:CF₂) reagents, driven by phase-outs of ozone-depleting chlorofluorocarbons like Freon-22 (ClCF₂H):

  • Early Reagents (Pre-2010): Initial routes relied on hazardous deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor®) to convert aldehydes to -CF₂H groups. These methods suffered from poor functional group tolerance and safety hazards [5] [7].
  • Transition to Halodifluoroacetates (2010s): Ethyl bromodifluoroacetate (BrCF₂COOEt) emerged as a bench-stable :CF₂ precursor. Under basic conditions, it generates difluorocarbene, which undergoes nucleophilic trapping by amines, phenols, or thiols. This enabled direct N-difluoromethylation of benzimidazoles via deprotonation at N1 [1] [7].
  • Regioselective N1-Functionalization Challenge: Traditional benzimidazole synthesis (condensation of o-phenylenediamines with aldehydes/carboxylic acids) often yields mixtures of N1 and N3 regioisomers. Advances using sodium metabisulfite (Na₂S₂O₅) as a cyclization promoter improved N1-selectivity for precursors amenable to late-stage difluoromethylation [3] [4] [8].
  • Contemporary Catalytic Methods (2020s): Recent innovations employ copper or palladium catalysis for C-H difluoromethylation, though applicability to electron-rich N-heterocycles like benzimidazoles remains limited. Photoredox-mediated radical difluoromethylation offers complementary approaches under milder conditions [5].

Synthetic access to 1-(difluoromethyl)-1H-benzo[d]imidazole thus crystallized through two primary routes:

  • Direct N-Difluoromethylation: Treatment of pre-formed 1H-benzimidazole with BrCF₂COOEt/K₂CO₃ in acetonitrile, exploiting the nucleophilicity of the deprotonated N1 nitrogen [7].
  • Cyclization of Difluoromethyl-Anilines: Condensation of 1-(difluoromethyl)-1,2-diaminobenzenes with aldehydes or orthoesters under acidic conditions [3] [8].

Current Research Landscape and Unresolved Questions

Research on 1-(difluoromethyl)-1H-benzo[d]imidazole derivatives spans synthetic methodology development, biological evaluation, and computational studies, yet significant knowledge gaps persist:

  • Antimicrobial Applications: Derivatives exhibit promising activity against drug-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, and Candida albicans, with MIC values as low as 3.9 µg/mL. Synergy studies (e.g., with ciprofloxacin) indicate potential for combination therapies against Gram-negative pathogens like Pseudomonas aeruginosa [2] [3] [8].
  • Oncology Target Identification: Computational docking implicates human topoisomerase I (Hu Topo I) as a potential target, where the benzimidazole core intercalates DNA while the -CF₂H group occupies the enzyme’s catalytic pocket. Inhibition comparable to camptothecin (IC₅₀ = 16 µM for lead analogs) has been reported [4].
  • ADME Optimization: BOILED-Egg predictive models and bioavailability radars indicate favorable gastrointestinal absorption and blood-brain barrier penetration for 2-cyclohexylalkyl/arylalkyl derivatives, positioning them for CNS-targeting applications [8].

Table 3: Key Research Questions for 1-(Difluoromethyl)-1H-benzo[d]imidazole Derivatives

Research DomainUnresolved QuestionsCurrent Approaches
Synthetic ChemistryRegioselective C2 functionalization without N3 byproducts; scalable :CF₂ transferTandem cyclization-difluoromethylation; flow chemistry
Biological Target EngagementPrecise target validation beyond docking; resistance potential in microbial strainsCRISPR-Cas9 target screening; proteomic profiling
Physicochemical ProfilingImpact of -CF₂H on aqueous solubility vs. -CF₃; metabolic fate of the -CF₂H groupRadiolabeled (¹⁴C/¹⁸F) tracer studies; HPLC-MS metabolite ID
Structure-Activity Relationships (SAR)Role of linker flexibility (ethylene vs. propylene) between benzimidazole and aryl/cycloalkyl groupsConformational analysis via X-ray/NMR; molecular dynamics

Critical challenges include elucidating the metabolic stability of the N-CF₂H bond under physiological conditions, controlling regioselectivity in polysubstituted analogs, and mapping structure-activity relationships for biofilm disruption. The divergent biological activities observed with minor structural variations (e.g., cyclohexylethyl vs. phenylpropyl at C2) underscore the need for systematic SAR exploration [3] [8]. Future research directions will likely focus on asymmetric catalysis for chiral derivatives, late-stage isotopic labeling (¹⁸F/¹⁹F NMR probes), and leveraging the -CF₂H moiety as a bioisostere for thiomethyl or hydroxymethyl groups in protease inhibitors.

Properties

CAS Number

84941-15-1

Product Name

1-(Difluoromethyl)-1H-benzo[d]imidazole

IUPAC Name

1-(difluoromethyl)benzimidazole

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H

InChI Key

RVAZYWRRGKZZKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.